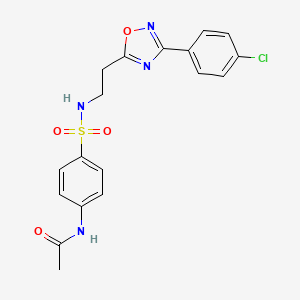
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry. It is a sulfonamide derivative that contains a bromine atom and an oxadiazole ring in its chemical structure.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes and the modulation of cellular signaling pathways. The presence of the oxadiazole ring in the compound's structure may contribute to its ability to interact with enzymes and proteins.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been demonstrated to exhibit anti-inflammatory and antioxidant activities. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize in large quantities. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of the compound as a potential anticancer agent. Further studies are needed to elucidate the compound's mechanism of action and to evaluate its efficacy in animal models. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of novel compounds with improved biological activity.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-bromo-N-(2-chloroethyl)benzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the target compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been evaluated for its ability to inhibit certain enzymes such as carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOQSRXDBMUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-YL)ethyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)








![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)



